

Spectroscopic analysis and confirmation of "4-Bromo-1-propyl-1H-imidazole" structure

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Compound of Interest

Compound Name: 4-Bromo-1-propyl-1H-imidazole

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Spectroscopic Scrutiny: Confirming the Structure of 4-Bromo-1-propyl-1H-imidazole

A Comparative Guide to the Spectroscopic Analysis of **4-Bromo-1-propyl-1H-imidazole** and Structurally Related Compounds

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel molecules is paramount. This guide provides a detailed spectroscopic analysis of "**4-Bromo-1-propyl-1H-imidazole**," a halogenated alkylimidazole with potential applications in medicinal chemistry. Due to the absence of published experimental spectroscopic data for this specific molecule, this report employs a comparative approach, utilizing predicted spectral data alongside experimental data from structurally analogous compounds. This methodology allows for a robust, albeit predictive, structural elucidation.

The comparative analysis includes experimental data for "4-bromo-1H-imidazole" and "1-propyl-1H-imidazole," which represent the core structural motifs of the target molecule. Additionally, predicted data for "4-bromo-1-ethyl-1H-imidazole" is included to observe the effect of varying the alkyl chain length. This multi-faceted comparison provides a comprehensive understanding of the expected spectroscopic signatures of **4-Bromo-1-propyl-1H-imidazole**.

Comparative Spectroscopic Data

The following tables summarize the experimental and predicted ^1H NMR, ^{13}C NMR, and mass spectrometry data for **4-Bromo-1-propyl-1H-imidazole** and its analogues.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H-2	H-5	N-CH ₂ -	-CH ₂ -	-CH ₃
4-Bromo-1-propyl-1H-imidazole (Predicted)	~7.5	~7.0	~4.0	~1.8	~0.9
4-Bromo-1H-imidazole (Experimental)	7.63 (s)	7.15 (s)	-	-	-
1-Propyl-1H-imidazole (Experimental) [1]	7.46 (s)	6.91 (s)	3.90 (t)	1.81 (sextet)	0.93 (t)
4-Bromo-1-ethyl-1H-imidazole (Predicted)	~7.5	~7.0	~4.1	-	~1.4 (t)

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C-2	C-4	C-5	N-CH ₂ -	-CH ₂ -	-CH ₃
4-Bromo-1-propyl-1H-imidazole (Predicted)	~138	~110	~122	~50	~24	~11
4-Bromo-1H-imidazole (Experimental)	137.9	108.5	121.8	-	-	-
1-Propyl-1H-imidazole (Experimental)	137.1	129.2	118.9	49.2	24.1	11.2
4-Bromo-1-ethyl-1H-imidazole (Predicted)	~138	~110	~122	~42	-	~15

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight	[M] ⁺	[M+H] ⁺
4-Bromo-1-propyl-1H-imidazole	C ₆ H ₉ BrN ₂	189.05	188/190	189/191
4-Bromo-1H-imidazole	C ₃ H ₃ BrN ₂	146.97	146/148	147/149
1-Propyl-1H-imidazole	C ₆ H ₁₀ N ₂	110.16	110	111
4-Bromo-1-ethyl-1H-imidazole	C ₅ H ₇ BrN ₂	175.03	174/176	175/177

Experimental Protocols

Standard protocols for acquiring the spectroscopic data presented above are detailed below. These methodologies are broadly applicable to the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.
- ¹H NMR Acquisition:
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
 - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

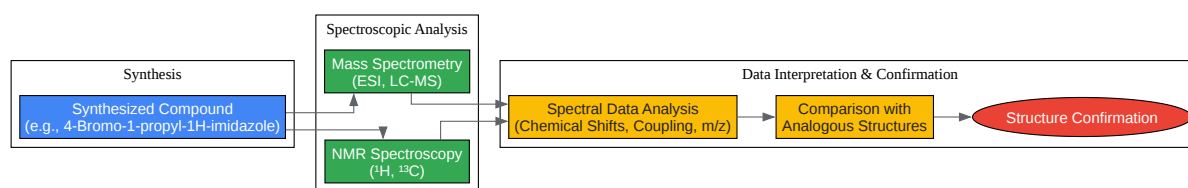
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Using the same sample, acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (from hundreds to thousands) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Direct Infusion Analysis (for initial molecular weight confirmation):
 - Introduce the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing compounds.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis (for purity assessment and confirmation):
 - Inject the sample solution onto a suitable HPLC or UPLC column (e.g., C18).
 - Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid).
 - The eluent is directed into the mass spectrometer's ion source for continuous analysis.
 - This provides both the retention time of the compound and its mass spectrum.

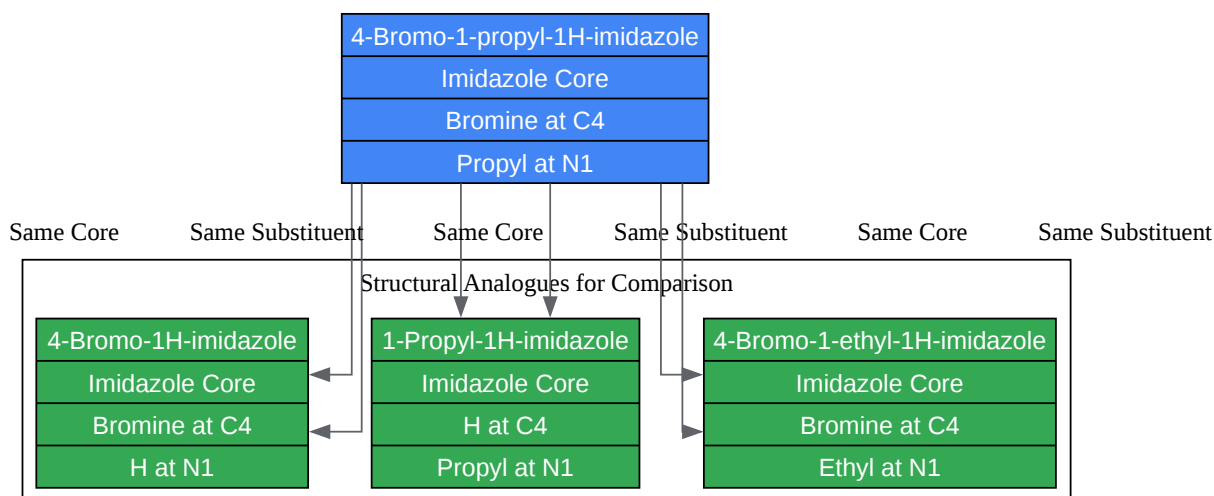
Visualization of Analytical Workflow and Structural Comparison

To further clarify the process of structural confirmation and the relationships between the analyzed compounds, the following diagrams are provided.



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Caption: Workflow for the spectroscopic confirmation of a synthesized organic molecule.



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References

- 1. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
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